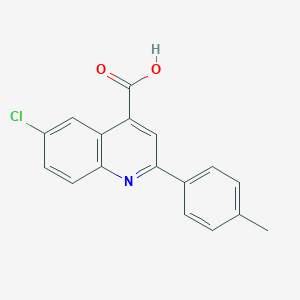

6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-10-2-4-11(5-3-10)16-9-14(17(20)21)13-8-12(18)6-7-15(13)19-16/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXFXXNOTATROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360663 | |

| Record name | 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103914-61-0 | |

| Record name | 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the condensation of appropriate aniline derivatives with chloroquinoline carboxylic acid under controlled conditions. One common method includes the use of a Friedländer synthesis, where aniline derivatives react with 2-chloroquinoline-4-carboxylic acid in the presence of a catalyst such as polyphosphoric acid or a Lewis acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition

One of the primary applications of 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid is its potential as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes has been linked to cancer therapy, as it can reactivate silenced tumor suppressor genes.

Recent studies have synthesized derivatives of quinoline-4-carboxylic acids, including this compound, which have shown promising results in inhibiting HDAC activity. For instance, a study reported that compounds containing the 2-substituted phenylquinoline-4-carboxylic acid group exhibited selective inhibition of HDAC3, with an IC50 value of 24.45 µM for one of the synthesized derivatives . This selectivity is significant as it suggests potential for reduced side effects compared to non-selective HDAC inhibitors.

Anticancer Activity

The anticancer properties of this compound derivatives have also been evaluated through in vitro assays against various cancer cell lines. The compound showed antiproliferative activity at concentrations as low as 2 µM in certain hematologic cancer cell lines . The ability to selectively inhibit growth in cancer cells while sparing normal cells is a crucial aspect of its therapeutic potential.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves several steps that utilize various reagents and conditions to achieve the desired structure. The structure-activity relationship (SAR) studies conducted on this compound have indicated that modifications at specific positions can enhance HDAC inhibitory activity and selectivity.

A comprehensive SAR analysis revealed that different substituents on the phenyl ring significantly affect the potency and selectivity against various HDAC isoforms. For example, the incorporation of hydrazide groups was found to improve inhibitory activity compared to hydroxamic acid derivatives .

Case Study: In Vitro Evaluation of Anticancer Compounds

A detailed investigation into the anticancer efficacy of several quinoline derivatives, including this compound, was conducted using CCK-8 assays on solid tumor and hematologic cancer cell lines. The results indicated that certain derivatives exhibited higher potency against hematologic cancers compared to solid tumors, aligning with the selectivity observed in HDAC inhibition studies .

Case Study: Structural Modifications for Enhanced Activity

Another significant study focused on synthesizing various analogs of quinoline-based HDAC inhibitors to identify structural features responsible for enhanced biological activity. The findings suggested that modifications leading to increased hydrophobic interactions within the active site of HDAC enzymes contributed to improved inhibitory effects .

Wirkmechanismus

The mechanism of action of 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with cellular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or interacting with DNA to prevent replication and transcription. These interactions disrupt cellular processes, leading to antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid and related quinoline-4-carboxylic acid derivatives:

Key Insights from Comparison:

Substituent Effects on Bioactivity :

- Polar groups (e.g., hydroxy, methoxy) at position 2 correlate with higher anticancer activity. For example, 3j (4-hydroxy-3-methoxyphenyl) exhibited 82.9% inhibition in MCF-7 cells, likely due to hydrogen bonding with cellular targets .

- Bulky aromatic substituents (e.g., naphthalenyl in 6l ) may improve DNA intercalation but reduce aqueous solubility, limiting bioavailability .

- Heterocyclic substituents (e.g., furan in 29 ) introduce unique binding modes, as seen in antiparasitic applications .

Synthetic Considerations :

- Alkylation/esterification methods (e.g., using propargyl bromide and TBAB in DMF) are common for introducing substituents at position 2 .

- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables the introduction of aryl groups, as demonstrated in 6l and 6m .

Physical and Chemical Properties :

- Melting points vary widely (156–228°C), influenced by substituent polarity and crystallinity. Fluorinated analogs (e.g., 4b ) exhibit higher MPs due to stronger intermolecular forces .

- Molecular weights range from 299 g/mol (propargyloxy derivative) to 373.8 g/mol (naphthalenyl derivative), impacting drug-likeness parameters .

Safety and Handling: Limited safety data are available for the target compound, but structurally similar molecules (e.g., 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid) require standard precautions for handling chlorinated aromatics .

Biologische Aktivität

6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid is a compound of interest within the quinoline family, known for its diverse biological activities. This article delves into its biological properties, focusing on its anticancer and antimicrobial effects, as well as its potential mechanisms of action.

Anticancer Activity

Recent studies have indicated that derivatives of quinoline-4-carboxylic acids, including this compound, exhibit significant anticancer properties. Specifically, research has highlighted the following findings:

- Inhibition of Leukemic Cell Lines : A compound closely related to this compound demonstrated potent inhibitory activity against MLLr leukemic cell lines. The IC50 values were reported as low as 0.87 µM for THP-1 cells, indicating strong antiproliferative effects .

- Mechanism of Action : The compound appears to induce cell cycle arrest at the G0/G1 phase rather than apoptosis, which is crucial for its anticancer efficacy. This was evidenced by increased proportions of cells in the G0/G1 phase when treated with the compound .

- Colony Formation Assays : In colony formation assays, treatment with the compound significantly reduced colony numbers in a dose-dependent manner. For instance, at a concentration of 0.2 µM, colony formation was reduced to 93.2%, demonstrating its effectiveness in inhibiting cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

- Bacterial Strain Effectiveness : Preliminary studies suggest that this compound exhibits effectiveness against various bacterial strains, although specific mechanisms remain to be fully elucidated.

- General Quinoline Activity : Quinoline derivatives are known for their broad-spectrum antimicrobial properties, and it is hypothesized that the carboxylic acid moiety contributes to this activity by facilitating interactions with bacterial cell membranes or inhibiting key metabolic pathways .

Research Findings Summary

The following table summarizes key findings regarding the biological activities of this compound:

| Biological Activity | Target | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MLLr leukemic cells | 0.87 (THP-1) | G0/G1 phase arrest |

| Colony Formation | THP-1 cells | - | Inhibition of colony formation |

| Antimicrobial | Various bacterial strains | - | Potential membrane disruption |

Case Studies

A notable case study involved a series of quinoline derivatives where structural modifications led to enhanced SIRT3 inhibitory activity. The findings suggested that specific substitutions on the quinoline structure could optimize both anticancer and antimicrobial activities .

Q & A

Q. What are the common synthetic routes for 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid?

The synthesis typically involves chlorination and condensation reactions. For example:

- Step 1 : Start with a quinoline-4-carboxylic acid precursor (e.g., 2-arylquinoline-4-carboxylic acid).

- Step 2 : Chlorinate the quinoline core using POCl₃ in DMF under reflux (80–100°C for 4–5 hours). This replaces hydroxyl or ketone groups with chlorine .

- Step 3 : Introduce the 4-methylphenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, using palladium catalysts or Lewis acids like AlCl₃ .

- Yield : Reported yields range from 60% to 85% depending on reaction optimization .

Key Reagents : POCl₃, DMF, Pd catalysts, aryl boronic acids.

Q. How is the compound characterized after synthesis?

Standard characterization includes:

- NMR Spectroscopy : Confirm substituent positions (e.g., ¹H-NMR δ 8.36 ppm for aromatic protons) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 358.17 for a related derivative) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1685 cm⁻¹) .

- X-ray Crystallography : Resolve 3D structure, as seen in studies of similar quinoline derivatives (e.g., coplanar chromen rings with deviations <0.2 Å) .

Q. What in vitro assays are used to evaluate its biological activity?

- Antimicrobial Testing : Use Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis (Minimum Inhibitory Concentration, MIC = 16 µg/mL for active derivatives) .

- Enzyme Inhibition : Assess inhibition of bacterial gyrase via supercoiling assays (e.g., 100 µM concentration reduces activity by >50%) .

- Cytotoxicity : Test against cancer cell lines (e.g., IC₅₀ values via MTT assay) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design?

- Substituent Effects : Adding electron-withdrawing groups (e.g., Cl) at the 6-position enhances antitubercular activity, while bulky aryl groups at the 2-position improve enzyme binding .

- Carboxylic Acid Role : The 4-carboxylic acid group is critical for hydrogen bonding with target proteins (e.g., Mtb gyrase) .

- Case Study : Ethyl ester derivatives show reduced activity compared to free acids, highlighting the importance of the carboxylate moiety .

Q. What computational methods predict binding interactions with biological targets?

- Molecular Docking : Use AutoDock or Schrödinger to model interactions (e.g., binding energy <−8 kcal/mol for derivatives with Mtb gyrase) .

- MD Simulations : Validate stability of ligand-protein complexes over 100 ns trajectories .

- Pharmacophore Modeling : Identify essential features (e.g., aromatic rings, hydrogen bond acceptors) for P-selectin inhibition .

Q. How can conflicting data on biological activity be resolved?

- Example : A derivative may show high in vitro activity but poor in vivo efficacy. Strategies include:

- ADME Optimization : Improve solubility via PEGylation or pro-drug formulations.

- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways.

- Dose-Response Studies : Re-evaluate activity at varying concentrations (e.g., 10–100 µM) to rule out false positives .

Physicochemical and Safety Considerations

Q. What are its key physicochemical properties?

- Molecular Weight : Calculated as 313.75 g/mol (C₁₇H₁₃ClNO₂).

- Fluorescence : The quinoline core exhibits strong fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm), useful for cellular imaging .

- Solubility : Low in water (<0.1 mg/mL); use DMSO or ethanol for biological assays .

Q. What safety protocols are recommended for handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.